tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.
Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the acetyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biological targets.
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals.
- Used as a building block in the synthesis of drug candidates.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJULCBBAJJDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622154 | |
Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197727-57-4 | |
Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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